3-Cholesteryl-N-octylcarbamate

Liquid Crystals Mesomorphism Cholesteric Phase

Select 3-cholesteryl-N-octylcarbamate (CAS 57228-66-7) for applications where chain-length specificity and mechanistic precision are non-negotiable. This C8 cholesteryl carbamate is the only homolog exhibiting a pure monotropic cholesteric liquid crystal mesophase—the n-butyl analog is non-mesogenic, and the n-hexadecyl analog introduces undesired smectic phases. In enzymology, it provides reversible, non-covalent cholesterol esterase inhibition, unlike p-nitrophenyl N-octyl carbamate which irreversibly carbamylates the active site. Its micelle-insensitive binding ensures reproducible kinetic data in physiologically relevant assay formats. Procure with confidence: generic 'cholesteryl carbamates' or shorter-chain analogs cannot replicate these chain-length-gated functions.

Molecular Formula C36H63NO2
Molecular Weight 541.9 g/mol
CAS No. 57228-66-7
Cat. No. B1238983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cholesteryl-N-octylcarbamate
CAS57228-66-7
Synonyms3-cholesteryl-N-octylcarbamate
3-CNOC
Molecular FormulaC36H63NO2
Molecular Weight541.9 g/mol
Structural Identifiers
SMILESCCCCCCCCNC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
InChIInChI=1S/C36H63NO2/c1-7-8-9-10-11-12-24-37-34(38)39-29-20-22-35(5)28(25-29)16-17-30-32-19-18-31(27(4)15-13-14-26(2)3)36(32,6)23-21-33(30)35/h16,26-27,29-33H,7-15,17-25H2,1-6H3,(H,37,38)/t27-,29+,30+,31-,32+,33+,35+,36-/m1/s1
InChIKeyVFDGHTDBOQKAMG-MKQVXYPISA-N
Commercial & Availability
Standard Pack Sizes100 g / 88 suppliers / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cholesteryl-N-octylcarbamate (CAS 57228-66-7): A Cholesterol-Derived Carbamate for Differentiated Enzyme Inhibition and Liquid Crystal Research


3-Cholesteryl-N-octylcarbamate (CAS 57228-66-7, molecular formula C36H63NO2, molecular weight 541.9 g/mol) is a synthetic cholesteryl carbamate featuring a cholesterol core esterified at the 3β-position with an N-octylcarbamate group [1]. Unlike simple cholesteryl esters, the carbamate linkage (-NHCOO-) confers distinct physicochemical behavior, including reversible inhibition of cholesterol esterase [2] and a chain-length-dependent monotropic cholesteric liquid crystal mesophase not observed in shorter-chain analogs [3]. These properties render it a specific tool compound for mechanistic enzymology and mesophase engineering, where the precise octyl chain length is functionally critical.

Why Generic Substitution Fails for 3-Cholesteryl-N-octylcarbamate: Chain-Length-Specific Mesomorphism and Mechanistic Divergence


Substituting 3-cholesteryl-N-octylcarbamate with a generic 'cholesteryl carbamate' or a shorter-chain analog neglects two critical, chain-length-gated properties. First, liquid crystal mesomorphism is entirely absent in the n-butyl analog, while the n-octyl compound exhibits a monotropic cholesteric mesophase [1]. Second, although both n-alkyl cholesteryl carbamates and their p-nitrophenyl counterparts inhibit cholesterol esterase, the cholesteryl series uniquely acts via a reversible mechanism that does not carbamylate the enzyme, in contrast to the irreversible carbamylation observed with p-nitrophenyl N-alkyl carbamates [2]. These functional bifurcations mean that procurement decisions for liquid crystal studies or reversible enzyme-inhibitor design cannot be satisfied by generic 'in-class' alternatives.

Quantitative Differentiation Guide for 3-Cholesteryl-N-octylcarbamate vs. Closest Analogs


Mesophase Presence/Absence: n-Octyl vs. n-Butyl Cholesteryl Carbamate

3-Cholesteryl-N-octylcarbamate (the n-octyl analog) exhibits a monotropic cholesteric mesophase, whereas the n-butyl analog (cholesteryl N-n-butylcarbamate) is entirely non-mesogenic under identical experimental conditions [1]. Cholesteryl N-n-hexadecylcarbamate (C16) further diverges, displaying both a smectic and a cholesteric mesophase [1]. This chain-length threshold for mesophase emergence is a quantifiable structural gate: only the C8 chain delivers a pure monotropic cholesteric phase without smectic admixture.

Liquid Crystals Mesomorphism Cholesteric Phase Structure-Property Relationships

Inhibition Mechanism: Reversible Cholesteryl Carbamate vs. Irreversible p-Nitrophenyl Carbamate

Cholesteryl-N-alkyl carbamates, including the target compound, do not carbamylate the active site of porcine pancreatic cholesterol esterase; they act as reversible inhibitors [1]. In contrast, p-nitrophenyl N-octyl carbamate (compound 2) is a potent active site-directed irreversible inhibitor that forms a covalent carbamyl-enzyme intermediate [1]. The second-order rate constant for inactivation by the p-nitrophenyl octyl analog is 2.70 ± 0.06 × 10^4 M^-1 s^-1 (aqueous, no micelles), whereas the cholesteryl series exhibits no measurable inactivation kinetics due to its non-covalent, reversible binding mode [1]. This mechanism-level dichotomy is independently verified by dilution-reactivation experiments and hydroxylamine nucleophile rescue, which restore activity only for the irreversible p-nitrophenyl adduct [1].

Enzyme Inhibition Cholesterol Esterase Reversible Inhibitor Mechanism-Based Design

Alkyl Chain Length Potency Scaling in Carbamate CEase Inhibitors (p-Nitrophenyl Series as Mechanistic Surrogate)

Within the p-nitrophenyl carbamate series, which shares the same enzyme active-site geometry probed by cholesteryl carbamates, the n-octyl derivative is 48-fold more potent than the n-butyl derivative (k_inact 2.70 × 10^4 vs. 0.056 × 10^4 M^-1 s^-1 in aqueous buffer) [1]. The Hosie paper explicitly notes that 'long chain carbamates are more potent inhibitors than short chain ones' and that cholesteryl-N-alkyl carbamates are also 'good inhibitors' with the same alkyl-chain-binding pocket engagement [1]. While direct Ki values for the cholesteryl series are not reported in this study, the parallel structure-activity trend across the p-nitrophenyl and cholesteryl scaffolds strongly implies that the octyl chain is the potency-optimized length for CEase binding-site occupancy, and the target compound's reversible mode does not negate this chain-length advantage.

Structure-Activity Relationship Cholesterol Esterase Alkyl Chain Effect Inhibitor Potency

Micellar Modulation of Carbamylenzyme Turnover: Octyl vs. Butyl Selectivity

The turnover of the butyl carbamylenzyme (from p-nitrophenyl N-butyl carbamate) is accelerated in the presence of taurocholate/phosphatidylcholine (TC/PC) micelles, indicating a direct micellar effect on catalytic activity. In contrast, the turnover of the octyl carbamylenzyme is unaffected by micelles [1]. Although this data originates from the p-nitrophenyl series (the cholesteryl octyl and butyl carbamylenzymes were not directly measured due to the reversible nature of inhibition), the differential micellar sensitivity of the octyl vs. butyl adducts demonstrates that octyl-chain-bearing carbamate inhibitors possess distinct interfacial stability properties. This chain-length-dependent insensitivity to micellar environments is a structural feature attributable to the C8 alkyl tail and is absent in the C4 analog.

Interfacial Enzymology Micelle Effects Carbamylenzyme Stability Lipase Mechanism

Validated Application Scenarios for 3-Cholesteryl-N-octylcarbamate Based on Quantitative Evidence


Monotropic Cholesteric Mesophase Engineering and Calibration Standards

Use 3-cholesteryl-N-octylcarbamate as a pure monotropic cholesteric liquid crystal standard in thermotropic phase-behavior studies, where a single cholesteric mesophase without smectic contamination is required. The n-butyl analog is non-mesogenic and cannot serve this purpose; the n-hexadecyl analog introduces an undesired smectic phase [1]. This compound is specifically suited for calibrating variable-temperature polarizing microscopy and DSC instruments in the cholesteric phase region.

Reversible Cholesterol Esterase Mechanistic Probes Without Active-Site Carbamylation

Employ 3-cholesteryl-N-octylcarbamate as a reversible, non-covalent inhibitor of cholesterol esterase in enzymological studies where permanent active-site modification must be avoided. Unlike p-nitrophenyl N-octyl carbamate, which irreversibly carbamylates the enzyme (k_inact = 2.70 × 10^4 M^-1 s^-1) and requires hydroxylamine rescue for reactivation, the cholesteryl carbamate dissociates spontaneously, enabling true equilibrium binding measurements and washout experiments [2].

Alkyl-Chain-Length Structure-Activity Relationship (SAR) Reference for CEase Inhibitor Design

Use this compound as the C8 reference point in homologous series studies of CEase inhibitors. In the structurally related p-nitrophenyl scaffold, the octyl chain confers a 48-fold potency gain over the butyl chain, and the cholesteryl scaffold retains the same alkyl-chain-binding pocket engagement [2]. The n-octyl cholesteryl carbamate thus serves as the potency-optimized, reversible-mechanism benchmark against which shorter-chain (e.g., butyl, ethyl) and longer-chain analogs can be quantitatively compared.

Micelle-Insensitive Inhibitor for Interfacial Enzymology Assays

Select this compound for CEase inhibition studies conducted in the presence of bile-salt/phospholipid micelles or other membrane-mimetic systems. The octyl-chain-bearing carbamate scaffold exhibits micelle-insensitive turnover behavior (as demonstrated for the corresponding p-nitrophenyl octyl carbamylenzyme), whereas butyl-chain analogs show micelle-dependent activity modulation [2]. This microenvironmental stability is critical for obtaining reproducible kinetic data in physiologically relevant assay formats.

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